molecular formula C8H14O B14650049 Octa-1,6-dien-3-OL CAS No. 51361-43-4

Octa-1,6-dien-3-OL

Cat. No.: B14650049
CAS No.: 51361-43-4
M. Wt: 126.20 g/mol
InChI Key: OSLCPZYIPCXBMS-UHFFFAOYSA-N
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Description

Octa-1,6-dien-3-OL is an unsaturated alcohol featuring double bonds at positions 1 and 6, with a hydroxyl group at position 3. It is primarily identified as a structural component of glycosides isolated from Xanthium sibiricum Patr. (Compositae), a plant used in Traditional Chinese Medicine for anti-inflammatory and therapeutic applications . Specifically, the (6Z)- and (6E)-isomers of 3-hydroxymethyl-7-methylthis compound 8-O-β-D-glucopyranoside (compounds 2 and 3 in ) are glycosylated derivatives of this compound. These compounds are associated with anti-inflammatory properties, likely contributing to the bioactivity of X. sibiricum extracts .

Properties

CAS No.

51361-43-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

octa-1,6-dien-3-ol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3-5,8-9H,2,6-7H2,1H3

InChI Key

OSLCPZYIPCXBMS-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Octa-1,6-dien-3-OL with key structural analogs, emphasizing differences in functional groups, bioactivities, and applications:

Compound Name Structure Key Functional Groups Biological Activities Applications/Sources References
This compound 1,6-diene with hydroxyl at C3 Diene, hydroxyl Anti-inflammatory (glycoside derivatives) Xanthium sibiricum; Traditional medicine
Cholesta-4,6-dien-3-ol Steroid backbone with 4,6-diene, C3-OH Conjugated diene, hydroxyl Antimicrobial, BACE1 inhibition (EC50: 116–390 µM) Marine organisms (Urechis unicinctus); Peat samples
3,7-Dimethyl-2,6-octadien-1-ol 2,6-diene with hydroxyl at C1, methyl groups Diene, hydroxyl, methyl Fragrance (geraniol isomer) Cosmetics; irritant (requires safety protocols)
Octan-2-ol Saturated alcohol with hydroxyl at C2 Hydroxyl, alkyl chain Industrial solvent Chemical synthesis; low bioactivity
Octa-1,6-diene 1,6-diene hydrocarbon Isolated diene Precursor for functionalized compounds Lab synthesis; no direct bioactivity

Key Structural and Functional Differences:

Double Bond Position and Conjugation: this compound contains isolated double bonds (non-conjugated), reducing electronic delocalization compared to cholesta-4,6-dien-3-ol’s conjugated diene system. This conjugation in cholesta derivatives enhances stability and interaction with enzymes like BACE1 . 3,7-Dimethyl-2,6-octadien-1-ol (a geraniol-like compound) has a 2,6-conjugated diene, which is critical for its fragrance properties .

Hydroxyl Group Position :

  • The C3 hydroxyl in this compound and cholesta-4,6-dien-3-ol facilitates hydrogen bonding, influencing solubility and receptor binding. In contrast, the C1 hydroxyl in 3,7-dimethyl-2,6-octadien-1-ol contributes to volatility and irritancy .

Biological Activity: this compound glycosides exhibit anti-inflammatory effects, likely via macrophage modulation . Cholesta-4,6-dien-3-ol demonstrates broad-spectrum antimicrobial activity (MIC: 0.46–0.94 mg/mL) and BACE1 inhibition, linking it to Alzheimer’s disease research .

Natural Occurrence :

  • This compound derivatives are unique to X. sibiricum , whereas cholesta-4,6-dien-3-ol is widespread in marine organisms, peat, and plant resins .

Research Findings and Implications

  • Anti-Inflammatory Potential: this compound glycosides from X. sibiricum are promising for treating inflammatory diseases, though further in vivo studies are needed .
  • Cholesta-4,6-dien-3-ol : Its dual activity (antimicrobial and anti-BACE1) highlights its versatility in drug development, particularly for Alzheimer’s and antibiotic-resistant infections .
  • Safety Profiles : 3,7-Dimethyl-2,6-octadien-1-ol’s irritant properties necessitate strict safety protocols in cosmetics, contrasting with this compound’s therapeutic safety in traditional use .

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